5-Cyclopropoxy-4-nitronicotinonitrile
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Overview
Description
5-Cyclopropoxy-4-nitronicotinonitrile is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a nitrile group attached to a nicotinonitrile core. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-nitronicotinonitrile involves several steps, typically starting with the preparation of the nicotinonitrile core, followed by the introduction of the cyclopropoxy and nitro groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or nitrates.
Nitrile Formation: Formation of the nitrile group through reactions involving cyanide sources.
Chemical Reactions Analysis
5-Cyclopropoxy-4-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be involved in oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Cyclopropoxy Group Reactions: The cyclopropoxy group can undergo ring-opening reactions under certain conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclopropoxy-4-nitronicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-nitronicotinonitrile is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may play a role in redox reactions, while the nitrile and cyclopropoxy groups may interact with specific enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Cyclopropoxy-4-nitronicotinonitrile can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-nitronicotinonitrile: Similar structure but with different positioning of the nitro group.
5-Cyclopropoxy-4-isopropylnicotinonitrile: Contains an isopropyl group instead of a nitro group.
5-Cyclopropoxy-4-nitronicotinamide: Contains an amide group instead of a nitrile group.
These comparisons highlight the unique structural features and potential reactivity of this compound, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-3-6-4-11-5-8(9(6)12(13)14)15-7-1-2-7/h4-5,7H,1-2H2 |
InChI Key |
STYHQZXOTKRUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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